4-((2-Bromophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the specific reactions used, the conditions under which they are carried out, and the yields of each step.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the exact three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include reactions used to synthesize the compound, as well as reactions that the compound itself can participate in.Physical And Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
The research on derivatives of 2,4-dioxobutanoic acids, including compounds with structural similarities to "4-((2-Bromophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid," indicates their potential as potent inhibitors of glycolic acid oxidase. These compounds, particularly those with lipophilic substituents, have been synthesized and tested, revealing significant inhibitory effects in vitro, which suggests their applicability in studying or modulating this enzyme's activity (Williams et al., 1983).
Novel Surfactant Synthesis
A study on a new surfactant structurally related to "4-((2-Bromophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid" showcases the synthesis of a compound using a novel copper-catalyzed cross-coupling reaction. This surfactant exhibits unique properties, such as forming large-diameter premicellar aggregation below the critical micelle concentration, highlighting its potential in the development of new materials and applications in surface chemistry (Chen, Hu, & Fu, 2013).
Reaction and Cyclization Studies
Research into the reaction of ethyl 4-halo-3-oxobutanoate with various reagents demonstrates the versatility of 4-oxobutanoic acid derivatives in synthetic chemistry. These reactions lead to the formation of diverse compounds, offering insights into the reactivity and potential applications of similar compounds in synthesizing novel organic molecules (Kato, Kimura, & Tanji, 1978).
Spectroscopic and Structural Analysis
Another study focuses on the vibrational spectroscopic and supramolecular studies of a chloramphenicol derivative, providing insights into the structural and electronic properties of compounds related to "4-((2-Bromophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid." This research highlights the importance of spectroscopic techniques in understanding the molecular structure and potential interactions of such compounds (Fernandes et al., 2017).
Safety And Hazards
This would include information about the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of what further research could be done with the compound. This could include potential applications, further reactions that could be explored, or ways to improve its synthesis.
I hope this general information is helpful. For more specific information about “4-((2-Bromophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid”, I would recommend consulting a chemical database or the scientific literature. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical engineer. They might be able to provide more detailed and specific information.
properties
IUPAC Name |
4-(2-bromoanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O3/c1-3-5-8-13(4-2)12-20-16(18(23)24)11-17(22)21-15-10-7-6-9-14(15)19/h6-7,9-10,13,16,20H,3-5,8,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYLNWKMJRDLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Bromophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid |
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